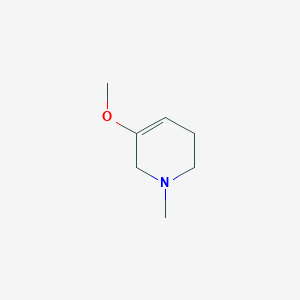

5-甲氧基-1-甲基-1,2,3,6-四氢吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.186 g/mol . It is a dopaminergic neurotoxic compound .

Synthesis Analysis

Tetrahydropyridines, including 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine, can be synthesized through various methods. One such method involves the partial reduction of pyridinium salts to produce N-alkyltetrahydropyridines. Another method involves treating N-methylpyridinium with borohydride reagents to produce 1-methyl-1,2,3,6-tetrahydropyridine .Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine consists of a tetrahydropyridine ring with a methoxy group attached at the 5th position and a methyl group attached at the nitrogen atom .Physical and Chemical Properties Analysis

5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is a liquid at room temperature . Its exact physical and chemical properties such as density, melting point, and boiling point are not available in the search results .科学研究应用

合成与化学性质

5-甲氧基-1-甲基-1,2,3,6-四氢吡啶及其相关化合物的研究主要集中在它们的合成以及在各种领域的潜在应用,包括药物化学和材料科学。一项研究详细介绍了 6-羟基-epi-PS 5 和 6-甲氧基-epi-PS 5 的全合成,探讨了甲氧基取代基对脱氢肽酶 I 敏感性的稳定作用,这对碳青霉烯类抗生素的开发至关重要 (Watanabe 等人,1987)。

另一个研究领域涉及通过钯催化的氧化环化-烷氧羰基化合成杂环衍生物,产生各种化合物,包括四氢吡啶衍生物,它们在药物化学和有机合成中作为中间体具有应用 (Bacchi 等人,2005)。

生物活性与应用

一些研究检查了相关杂环化合物的生物活性。例如,合成了沙利度胺衍生物,包括 3-甲氧基-6-取代的 5,6-二氢吡咯并 (3,4-b) 吡啶-7-酮,并评估了它们对各种癌细胞系的抑制活性,突出了这些化合物在抗癌药物开发中的潜力 (孙广龙等,2014)。

此外,吡啶衍生物已被探索其对害虫(如菜豆蚜虫 Aphis craccivora Koch)的杀虫特性,一些化合物显示出显着的活性,表明它们作为开发新杀虫剂的先导化合物的潜力 (Bakhite 等人,2014)。

作用机制

Target of Action

The primary target of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in the regulation of movement and coordination.

Mode of Action

5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine interacts with its targets by causing inflammation , excitotoxicity , mitochondrial apoptosis , and formation of inclusion bodies . It also induces oxidative stress that leads to neuronal damage . In dopaminergic neurons, it blocks the mitochondrial complex I , leading to mitochondrial dysfunction .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway by blocking mitochondrial complex I . This blockage disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The ROS can cause oxidative damage to cellular components, leading to cell death.

Pharmacokinetics

It is known that the compound can cross theblood-brain barrier (BBB) , which allows it to reach its primary targets in the brain

Result of Action

The result of the compound’s action is the damage to dopaminergic neurons in the striatum and substantia nigra . This damage can lead to motor symptoms associated with neurodegenerative diseases like Parkinson’s disease .

属性

IUPAC Name |

5-methoxy-1-methyl-3,6-dihydro-2H-pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-5-3-4-7(6-8)9-2/h4H,3,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLYIVWDEAHCOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2868079.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868091.png)

![N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2868092.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2868094.png)

![2-Methoxy-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylbenzamide](/img/structure/B2868095.png)